Acetaldehyde-13C

Overview

Description

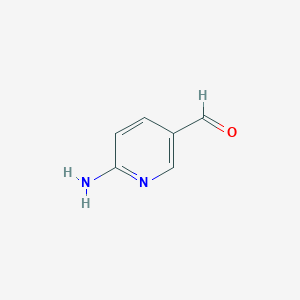

Acetaldehyde-13C, also known as this compound, is a useful research compound. Its molecular formula is C2H4O and its molecular weight is 45.045 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrolysis of Carbohydrates : It is used to study carbohydrate pyrolysis mechanisms, particularly in the pyrolysis of glycerin. This involves investigating competing fragmentation mechanisms that provide insights into carbohydrate decomposition processes (Paine et al., 2007).

Low-Temperature Oxidation Chemistry : Acetaldehyde-13C is instrumental in exploring the low-temperature oxidation chemistry of acetaldehyde. This research is crucial for understanding auto-ignition and cool flame phenomena (Tao et al., 2018).

Chemical Equilibria in Mixtures : It aids in studying chemical equilibria in mixtures of acetaldehyde and water, particularly for obtaining chemical equilibrium constants of oligomer formation (Scheithauer et al., 2015).

Photocatalytic Oxidation Studies : This compound is used in the study of photocatalytic oxidation of acetaldehyde on specific catalysts, like fluorinated TiO2 (Wang et al., 2018).

Cancer Risk Assessment in Beverages : this compound is employed to measure acetaldehyde concentration in various beverages, aiding in estimating potential cancer risks associated with these beverages (Paiano et al., 2014).

DNA Modification and Cancer Risk : It is used in studies exploring DNA modification in rats, which might be linked to cancer risks associated with air pollution (Sanchez et al., 2018).

Astrochemistry and Radio Astronomy : this compound is significant in astrochemistry for its relevance to interstellar and cometary chemistry. It is also a "weed" molecule in radio astronomy due to its dense and complex spectrum (Margulès et al., 2015; Hudson & Ferrante, 2019).

Biosynthetic Pathway Analysis : It helps determine the origin of carbon atoms in various biochemicals from bacteria, thus identifying novel biosynthetic routes for isoprenoid biosynthesis (Rohmer et al., 1993).

Photochemical Production Study : this compound provides isotopic evidence for the photochemical production of ambient pollutants like formaldehyde and acetone, which have carcinogenic effects on human health (Guo & Chen, 2013).

Mechanism of Action

Target of Action

Acetaldehyde-13C is a variant of acetaldehyde where the carbon atoms are replaced with the carbon-13 isotope . It is commonly used in biochemical research and drug discovery as a tracer molecule . The primary targets of this compound are the same as those of acetaldehyde, which include various enzymes and proteins involved in metabolic pathways.

Mode of Action

The mode of action of this compound is similar to that of acetaldehyde. It interacts with its targets, primarily enzymes and proteins, and can be incorporated into molecules to track their movement in biological systems . The carbon-13 isotope allows for the tracing of the compound’s path through these biochemical pathways.

Biochemical Pathways

This compound is used to study metabolic pathways . It can be incorporated into molecules to track their movement in biological systems . This is particularly useful in 13C-Metabolic Flux Analysis (13C-MFA), a technique used to investigate cell metabolism and quantify the carbon flux distribution in central metabolic pathways .

Result of Action

The result of action of this compound is the generation of a traceable path through biochemical pathways. This allows researchers to study the flow of carbon through these pathways and identify any metabolic bottlenecks or inefficiencies .

Future Directions

Properties

IUPAC Name |

acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

45.045 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)